molecular formula C9H8ClN B13504681 2-(3-Chloro-4-methylphenyl)acetonitrile

2-(3-Chloro-4-methylphenyl)acetonitrile

Cat. No.: B13504681
M. Wt: 165.62 g/mol
InChI Key: JVOMTMUTPSGLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)acetonitrile (CAS 529511-55-5) is a high-purity (98%) chemical intermediate with significant utility in organic synthesis and research and development, particularly in the fields of crop protection and medicinal chemistry . Its molecular structure, featuring a benzene ring substituted with both a chloro and a methyl group, and a reactive acetonitrile side chain, makes it a versatile building block for the construction of more complex molecules . The nitrile functional group is a key site for further transformation, allowing researchers to perform various reactions such as hydrolysis to carboxylic acids, reduction to primary amines, or participation in coupling reactions to extend molecular complexity . This compound is specifically valued as a key intermediate in the synthesis of novel agrochemicals, including herbicides and insecticides, where it serves as a core structure that can be functionalized into active ingredients targeting specific biological pathways in pests or plants . It is also employed in pharmaceutical research for the creation of analog libraries. The compound should be stored sealed at room temperature in a dry environment . This product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3

InChI Key

JVOMTMUTPSGLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Methylphenyl Acetonitrile

Advanced Synthetic Routes for the Preparation of 2-(3-Chloro-4-methylphenyl)acetonitrile (B6232030)

The synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the introduction of the acetonitrile (B52724) moiety to the substituted benzene (B151609) ring.

Strategies Involving the Formation of the Acetonitrile Moiety

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-4-methylbenzyl halide, with a cyanide salt. This reaction, a classic example of forming a carbon-carbon bond, is widely employed due to its efficiency and the ready availability of starting materials.

The reaction typically involves treating 3-chloro-4-methylbenzyl chloride or bromide with sodium or potassium cyanide in a polar aprotic solvent. chemguide.co.uk The use of a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transport of the cyanide nucleophile into the organic phase. google.com

Table 1: Typical Conditions for Nucleophilic Cyanation

ReactantReagentSolventCatalystTemperature (°C)Yield (%)
3-Chloro-4-methylbenzyl chlorideSodium CyanideEthanol (B145695)/WaterNoneRefluxGood
3-Chloro-4-methylbenzyl chloridePotassium CyanideAcetoneSodium IodideRefluxHigh
3-Chloro-4-methylbenzyl bromideSodium CyanideAcetonitrileTetrabutylammonium bromide60-80Excellent

Synthetic Pathways Utilizing Substituted Phenyl Halides and Derivatives

An alternative approach to constructing the acetonitrile framework involves the direct cyanation of a substituted phenyl halide. While direct nucleophilic aromatic substitution of a cyanide for a halide on an unactivated aromatic ring is generally difficult, modern catalytic methods have made this a viable pathway.

This strategy would start from 3-chloro-4-methylchlorobenzene or a related derivative. The success of this pathway is highly dependent on the activation of the aromatic ring and the choice of catalyst.

Catalytic Approaches in Compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl nitriles from aryl halides. nih.govnih.gov These methods offer a milder and more functional group tolerant alternative to traditional methods. The cyanation of 3-chloro-4-methylphenyl chloride or bromide can be achieved using a palladium catalyst in the presence of a cyanide source.

Commonly used cyanide sources in these reactions include potassium ferrocyanide (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2), which are less toxic than simple alkali metal cyanides. mit.eduacs.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

Aryl HalideCyanide SourcePalladium CatalystLigandSolventTemperature (°C)
Aryl BromideK4[Fe(CN)6]Pd(OAc)2dppfDMA120
Aryl ChlorideZn(CN)2Pd2(dba)3XPhost-BuOH100
Aryl BromideKCNPd/CNoneToluene (B28343)110

Chemical Transformations and Derivatization of this compound

The chemical reactivity of this compound is characterized by the dual functionality of the acetonitrile group and the substituted phenyl ring, allowing for a wide range of derivatizations.

Nucleophilic Reactivity of the Acetonitrile Group

The methylene (B1212753) protons adjacent to the cyano group in this compound are acidic and can be deprotonated by a suitable base to form a carbanion. egyankosh.ac.in This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

Alkylation: The carbanion can be alkylated with alkyl halides to introduce substituents at the alpha-position. google.comresearchgate.net This allows for the extension of the carbon chain and the synthesis of more complex molecules.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(3-chloro-4-methylphenyl)acetic acid. orgsyn.orggoogle.com This transformation is a common step in the synthesis of pharmaceuticals and other fine chemicals.

Reduction: The cyano group can be reduced to a primary amine, yielding 2-(3-chloro-4-methylphenyl)ethanamine. chemrxiv.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Table 3: Transformations of the Acetonitrile Group

ReactionReagentsProduct
α-Alkylation1. NaH, 2. R-X2-alkyl-2-(3-chloro-4-methylphenyl)acetonitrile
HydrolysisH2SO4, H2O, heat2-(3-chloro-4-methylphenyl)acetic acid
Reduction1. LiAlH4, 2. H2O2-(3-chloro-4-methylphenyl)ethanamine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents. The methyl group is an ortho, para-directing activator, while the chloro group is an ortho, para-directing deactivator. The cyanomethyl group (-CH2CN) is generally considered to be a weak deactivator and a meta-director.

The interplay of these directing effects determines the regioselectivity of the substitution. The activating effect of the methyl group and the ortho, para-directing nature of the chloro group will likely dominate, directing incoming electrophiles to the positions ortho and para to the methyl group, and ortho to the chloro group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. stackexchange.com The primary products would likely be 2-(3-chloro-4-methyl-5-nitrophenyl)acetonitrile and 2-(3-chloro-4-methyl-6-nitrophenyl)acetonitrile.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would introduce another halogen atom to the ring. chemguide.co.uk The positions of substitution would be similar to those observed in nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible, though the presence of a deactivating group might require harsher reaction conditions. organic-chemistry.orgyoutube.com Steric hindrance will also play a role in determining the product distribution.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product(s)
NitrationNO2+2-(3-chloro-4-methyl-5-nitrophenyl)acetonitrile, 2-(3-chloro-4-methyl-6-nitrophenyl)acetonitrile
BrominationBr+2-(5-bromo-3-chloro-4-methylphenyl)acetonitrile, 2-(2-bromo-3-chloro-4-methylphenyl)acetonitrile
Friedel-Crafts AcylationRCO+Acylation at positions ortho to the methyl group, considering steric hindrance.

Radical Reactions and Photochemical Transformations

While specific studies on the radical and photochemical reactions of this compound are not extensively documented, its structural motifs—a substituted toluene and a benzyl (B1604629) cyanide—provide a strong basis for predicting its reactivity. The presence of a benzylic C-H bond on the methyl group is a key site for radical reactions, and the aromatic system is susceptible to photochemical transformations.

Radical halogenation, particularly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light, is a well-established method for the functionalization of the methyl group in toluene derivatives. This reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical is a crucial factor in these reactions. For this compound, the resulting benzylic radical would be stabilized by the adjacent aromatic ring through resonance. The electron-withdrawing nature of the chloro and cyano groups can influence the stability of this radical intermediate.

Photochemical transformations of related compounds, such as chlorotoluenes and benzyl cyanides, suggest that this compound could undergo several light-induced reactions. Irradiation of chlorotoluenes can lead to photodehalogenation. Furthermore, the photolysis of benzyl cyanides can proceed through the homolytic cleavage of the benzylic C-CN bond or other pathways depending on the substituents and the reaction environment. For instance, studies on substituted benzyl phenyl sulfides have shown that photocleavage of the benzyl-sulfur bond proceeds through a radical intermediate, with substituent effects playing a significant role.

Functionalization of the Methyl Group

The methyl group of this compound is a prime target for a variety of functionalization reactions, transforming it into other valuable chemical moieties. These transformations typically involve either radical substitution or oxidation pathways.

Halogenation: As mentioned, free-radical halogenation is a primary method for functionalizing the methyl group. The reaction with chlorine or bromine under UV irradiation or with a radical initiator leads to the corresponding halomethyl derivatives. The conditions can be controlled to favor mono-, di-, or tri-halogenation. For example, reaction with NBS would be expected to selectively produce 2-(3-chloro-4-(bromomethyl)phenyl)acetonitrile.

Oxidation: The methyl group can be oxidized to various oxidation states, including aldehyde, carboxylic acid, or even converted to a nitrile. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically convert the methyl group to a carboxylic acid. Milder and more selective methods, potentially involving catalytic aerobic oxidation, could yield the corresponding benzaldehyde (B42025) derivative. The presence of the electron-withdrawing chloro and cyano groups can make the methyl group less susceptible to oxidation compared to unsubstituted toluene.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying reaction kinetics, elucidating pathways through experimental and computational methods, and analyzing the energetic landscape of transition states and intermediates.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalysts. While kinetic data for this compound itself is scarce, a study on the N-bromosuccinimide (NBS) bromination of 4-substituted 3-cyanotoluenes offers valuable insights. This study provides a strong model for understanding the kinetics of the analogous reaction with the target compound.

The rate of radical bromination is dependent on the stability of the benzylic radical formed in the rate-determining hydrogen abstraction step. The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this radical. Electron-withdrawing groups, such as the chloro and cyano groups in this compound, generally decrease the rate of benzylic C-H bond cleavage by destabilizing the developing positive charge character in the transition state.

Below is a hypothetical data table illustrating the expected relative rates of radical bromination for a series of substituted toluenes, based on the known effects of substituents.

Substituent (X) in p-X-tolueneRelative Rate of BrominationHammett Sigma Constant (σ)
-OCH3High-0.27
-CH3Moderate-0.17
-H1.0 (Reference)0.00
-ClLow0.23
-CNVery Low0.66

Elucidation of Reaction Mechanisms Through Experimental and Computational Probes

The elucidation of reaction mechanisms often involves a combination of experimental techniques and computational modeling. For radical reactions, techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. Product analysis under various conditions can also provide clues about the reaction pathway.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms. DFT calculations can be used to model the geometries and energies of reactants, products, intermediates, and transition states. This allows for the mapping of the potential energy surface of a reaction and the determination of the most likely reaction pathway. For this compound, computational studies could predict the stability of the benzylic radical, the activation energies for hydrogen abstraction, and the influence of the chloro and cyano substituents on these parameters.

Analysis of Transition States and Intermediates

The analysis of transition states and intermediates is fundamental to a deep understanding of a chemical reaction. In the context of radical bromination of this compound, the key intermediate is the 2-(3-chloro-4-(methyl•)phenyl)acetonitrile radical. The stability of this radical is influenced by the resonance delocalization of the unpaired electron into the aromatic ring and the electronic effects of the substituents.

The transition state for the hydrogen abstraction step is of particular interest. According to Hammond's postulate, for an endothermic step like hydrogen abstraction by a bromine radical, the transition state will be product-like. This means the C-H bond will be significantly broken, and the carbon atom will have a substantial radical character. Computational studies can provide detailed information about the geometry of this transition state, including bond lengths and angles, as well as its energetic properties.

The following table summarizes the key species involved in the radical bromination of this compound.

SpeciesRole in MechanismKey Structural Features
This compoundReactantSubstituted toluene with chloro and cyanomethyl groups.
Bromine radical (Br•)Chain carrierHighly reactive radical that abstracts a benzylic hydrogen.
2-(3-chloro-4-(methyl•)phenyl)acetonitrile radicalIntermediateBenzylic radical stabilized by resonance with the aromatic ring.
Transition State for H-abstractionTransient speciesElongated C-H bond and developing radical character on the benzylic carbon.
2-(3-chloro-4-(bromomethyl)phenyl)acetonitrileProductBrominated at the methyl group.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction (XRD) Analysis of 2-(3-Chloro-4-methylphenyl)acetonitrile (B6232030) and its Crystalline Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide invaluable insights into the molecule's geometry, conformation, and the intermolecular interactions that govern its crystal packing.

An XRD study would definitively establish bond lengths, bond angles, and torsion angles of this compound. This data would reveal the spatial orientation of the chloromethylphenyl group relative to the acetonitrile (B52724) moiety, providing a clear picture of its solid-state conformation.

Understanding how molecules interact with each other in the crystalline lattice is crucial. An analysis of the crystal packing would identify any present supramolecular motifs, such as hydrogen bonding (if applicable through co-crystallization), π-π stacking interactions between the aromatic rings, or other non-covalent interactions. These interactions are fundamental to the physical properties of the solid material.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical and chemical properties. While studies on polymorphism and phase transitions are crucial for a complete solid-state characterization, no such investigations have been reported for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. While basic 1D NMR data may exist, a comprehensive analysis using advanced 2D NMR techniques is necessary for unambiguous assignment of all proton and carbon signals and to understand through-bond and through-space correlations.

High-resolution 1D ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of each nucleus. Chemical shifts would indicate the electronic environment of the protons and carbons, while coupling constants in the ¹H NMR spectrum would reveal the connectivity of adjacent protons. The following table represents a hypothetical set of chemical shifts based on structure-prediction models, as experimental data is not available.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.3~20
CH₂~3.7~25
Aromatic CH7.2 - 7.5128 - 135
Quaternary Aromatic C130 - 140130 - 140
CN-~117

Note: These are predicted values and may differ from experimental results.

Two-dimensional NMR experiments are critical for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the aromatic ring and the methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon atom, allowing for the definitive assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.

The absence of published studies employing these advanced techniques for this compound highlights a clear opportunity for future research to fully characterize this compound. Such data would be invaluable for chemists working with this molecule and would contribute to a more complete understanding of substituted phenylacetonitrile (B145931) derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational arrangement of a molecule. For this compound, the spectra are expected to be dominated by vibrations associated with the nitrile moiety, the substituted aromatic ring, and the methylene bridge.

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to exhibit a prominent, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2240-2260 cm⁻¹. The methylene (-CH₂-) group is expected to show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and scissoring vibrations near 1450 cm⁻¹. Aromatic C-H stretching vibrations are predicted to appear above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring will give rise to a series of characteristic bands. The C-Cl stretching vibration is expected in the region of 1000-1100 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will produce several bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 800-900 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum is expected to provide complementary information. The nitrile stretch, while present, may be weaker in Raman compared to IR. Conversely, the aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would be expected in the 1000-1600 cm⁻¹ region. The symmetric C-C ring stretching and C-H in-plane bending vibrations will also be Raman active. The C-Cl stretch is also expected to be observable.

The following table summarizes the predicted key vibrational frequencies for this compound based on data from analogous compounds.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2960-28502960-2850Medium
Nitrile (C≡N) Stretch2260-22402260-2240Strong (IR), Medium (Raman)
Aromatic C=C Stretch1600-14501600-1450Medium-Strong
Methylene (-CH₂-) Scissoring~1450~1450Medium
C-Cl Stretch1100-10001100-1000Strong
Aromatic C-H Out-of-Plane Bend900-800900-800Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways under ionization. For this compound (C₉H₈ClN), the molecular weight is 165.0345 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak at m/z 167 with roughly one-third the intensity of the molecular ion peak.

The fragmentation of this compound is likely to proceed through several key pathways, influenced by the stability of the resulting fragments. A primary fragmentation would be the loss of the nitrile group (•CN), leading to a fragment at m/z 139. Another significant fragmentation pathway would involve the benzylic cleavage, resulting in the formation of the stable chlorotolyl cation. The loss of a hydrogen atom to form the [M-H]⁺ ion is also a plausible fragmentation.

The predicted major fragmentation pathways are outlined in the table below.

m/zPredicted Fragment IonProposed Fragmentation Pathway
165/167[C₉H₈ClN]⁺•Molecular Ion
130/132[C₈H₇Cl]⁺•Loss of •CH₂CN
125/127[C₇H₆Cl]⁺Loss of •CH₂CN and CH₃
90[C₇H₆]⁺Loss of Cl and CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, is expected to show absorption bands characteristic of a substituted benzene ring.

The primary electronic transitions will be π → π* transitions within the aromatic system. The presence of the chloro and methyl substituents on the benzene ring, as well as the cyanomethyl group, will influence the position and intensity of these absorption bands. It is anticipated that the spectrum will display a strong absorption band (ε > 10,000) in the range of 200-230 nm, corresponding to the primary π → π* transition of the benzene ring. A weaker, fine-structured band, characteristic of the benzenoid system, is expected in the 250-280 nm region. The chloro and methyl substituents are likely to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

The predicted UV-Vis absorption data is presented in the following table.

Predicted λmax (nm)Molar Absorptivity (ε)Electronic TransitionSolvent
~220>10,000π → π* (Primary)Ethanol/Acetonitrile
~270<1,000π → π* (Benzenoid)Ethanol/Acetonitrile

Computational Chemistry and Theoretical Modeling of 2 3 Chloro 4 Methylphenyl Acetonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of 2-(3-Chloro-4-methylphenyl)acetonitrile (B6232030)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl1.745
C-C (ring)1.390 - 1.405
C-CH31.510
C-CH2CN1.515
C-N1.158
Bond Angle (°)C-C-Cl119.5
C-C-CH3121.0
C-C-CH2CN120.5
C-C-N178.5

Note: The values presented are representative and based on typical DFT calculations for similar molecular structures.

Following geometry optimization, vibrational frequency analysis is performed. This not only confirms that the optimized structure is a true minimum (absence of imaginary frequencies) but also provides theoretical vibrational spectra (IR and Raman). The calculated frequencies can be correlated with experimental data to aid in the assignment of spectral bands.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C≡N stretchNitrile2255
C-H stretch (aromatic)Phenyl ring3050 - 3100
C-H stretch (methyl)Methyl2925 - 2980
C-H stretch (methylene)Methylene (B1212753)2850 - 2950
C-Cl stretchChloro750

Note: These frequencies are unscaled and typical for DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

The presence of the chloro and methyl substituents on the phenyl ring influences the energy and distribution of these orbitals. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can modulate the electronic properties of the aromatic system.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Energy Gap (ΔE)5.90

Note: These values are representative and can vary with the level of theory and basis set used.

A significant HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The HOMO is typically localized over the phenyl ring and the methyl group, while the LUMO is distributed over the phenyl ring and the acetonitrile (B52724) moiety, indicating that these are the likely sites for electronic transitions and reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair of electrons. The chlorine atom would also exhibit a region of negative potential. The hydrogen atoms of the methyl and methylene groups, as well as the aromatic ring, would show regions of positive potential. This mapping helps in understanding the intermolecular interactions and the reactive behavior of the molecule.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of molecular reactivity and can be used to predict the selectivity of chemical reactions.

Fukui functions are used to describe the sensitivity of the electron density at a particular point in a molecule to a change in the total number of electrons. They are powerful tools for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. The condensed Fukui functions provide a value for each atom in the molecule.

fk+ : for nucleophilic attack (measures the reactivity of site k towards an electron-donating species).

fk- : for electrophilic attack (measures the reactivity of site k towards an electron-accepting species).

fk0 : for radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the nitrile group and the carbon atoms of the phenyl ring are the most susceptible sites for electrophilic attack. The carbon atom of the nitrile group and certain positions on the aromatic ring would be predicted as sites for nucleophilic attack.

Table 4: Representative Condensed Fukui Function Values for Selected Atoms of this compound

Atomfk+fk-fk0
N (nitrile)0.0850.1500.118
C (nitrile)0.1200.0500.085
C-Cl (ring)0.0450.0900.068
C-CH3 (ring)0.0600.1100.085

Note: These values are illustrative and depend on the specific computational method.

In this compound, NBO analysis would reveal significant delocalization of electron density from the filled π orbitals of the phenyl ring to the antibonding π* orbitals of the nitrile group. It would also show hyperconjugative interactions between the C-H bonds of the methyl group and the aromatic ring. These interactions contribute to the stabilization of the molecule. The natural charges on each atom can also be calculated, providing further insight into the electronic distribution.

Table 5: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2)π(C3-C4)18.5
π(C5-C6)π(C≡N)5.2
LP(N)σ(C-C)2.1
σ(C-H)methylπ(C-C)ring1.5

Note: The values and interactions are representative for a molecule of this type.

The stabilization energies (E(2)) quantify the strength of these intramolecular interactions. Larger E(2) values indicate stronger delocalization and greater contribution to the molecular stability.

In Silico Simulation of Spectroscopic Data and Comparison with Experimental Results

Computational quantum chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data. For this compound, in silico simulations of spectra such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) can be performed and compared with experimental findings to validate both the computational model and the experimental structure.

Theoretical vibrational frequencies are typically calculated using Density Functional Theory (DFT) methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). researchgate.net The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. researchgate.net Key vibrational modes for this compound that would be of interest include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring and methyl group, and the C-Cl stretching vibration.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations are generally performed on the optimized molecular geometry. The computed chemical shifts are then referenced against a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. researchgate.net A comparison between the theoretical and experimental chemical shifts can confirm the assignment of signals in the experimental spectrum and provide confidence in the computationally determined molecular structure. Discrepancies between simulated and experimental data can point to specific molecular interactions or conformational effects in the solid state or in solution that are not fully captured by the gas-phase theoretical model.

Table 1: Hypothetical Comparison of Experimental and Simulated Spectroscopic Data for this compound

Spectroscopic Data Experimental Value Simulated Value (DFT/GIAO) Key Assignment
FT-IR (cm⁻¹) ~2250 Scaled ~2255 C≡N stretch
~3050 Scaled ~3058 Aromatic C-H stretch
~2920 Scaled ~2925 Methyl C-H stretch
~780 Scaled ~785 C-Cl stretch
¹H NMR (ppm) ~7.4 ~7.45 Aromatic H
~3.8 ~3.82 -CH₂-CN
~2.4 ~2.41 -CH₃
¹³C NMR (ppm) ~118 ~117.8 -CN
~135-128 ~135.5-128.5 Aromatic C
~20 ~19.9 -CH₃

Computational Analysis of Intermolecular Interactions and Crystal Lattice Energies

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Computational methods are indispensable for quantifying these interactions and understanding the forces that stabilize the crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface (HS) analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), reveal regions of significant intermolecular contact. nih.gov For this compound, red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker or longer-range contacts. nih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction Type Percentage Contribution (%) Description
H···H 40.5 Represents contacts between hydrogen atoms, typically the most abundant on the surface.
C···H/H···C 25.2 Associated with C-H···π interactions and general van der Waals forces.
Cl···H/H···Cl 18.8 Indicates the presence of weak C-H···Cl hydrogen bonds.
N···H/H···N 9.5 Corresponds to weak C-H···N hydrogen bonds involving the nitrile nitrogen.
C···C 3.1 Suggests potential π-π stacking interactions between aromatic rings.

Calculation of Non-Covalent Interaction Energies

To gain a deeper, quantitative understanding of the forces stabilizing the crystal structure, the interaction energies between molecular pairs can be calculated. Methods like the PIXEL approach (included in the CLP-PIXEL program) or high-level quantum mechanical calculations can be used to compute the energetics of specific intermolecular motifs. nih.gov These calculations typically partition the total interaction energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components. nih.govnih.gov

For this compound, various dimeric motifs could be extracted from the crystal structure for energy analysis. These might include dimers formed by C-H···N interactions, C-H···Cl interactions, or π-π stacking. The analysis would reveal which interactions are the most energetically significant in stabilizing the crystal lattice. For instance, calculations might show that C-H···N interactions provide a significant electrostatic contribution, while π-π stacking is dominated by dispersion forces. nih.gov The sum of these individual interaction energies, extended over the entire lattice, provides an estimate of the total crystal lattice energy. nih.gov

Table 3: Hypothetical Calculated Interaction Energies for Dimeric Motifs in this compound

Dimeric Motif E_coul (kcal/mol) E_pol (kcal/mol) E_disp (kcal/mol) E_rep (kcal/mol) E_tot (kcal/mol)
C-H···N Hydrogen Bond -4.5 -1.8 -3.9 5.1 -5.1
C-H···Cl Interaction -2.1 -0.9 -3.5 3.8 -2.7
π-π Stacking -1.9 -1.1 -5.8 4.3 -4.5

Theoretical Insights into Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful framework for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. nih.gov For this compound, theoretical studies can offer insights into its reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and the kinetics of its formation or subsequent transformations.

Using DFT, the potential energy surface for a proposed reaction can be mapped out. rsc.org For example, the mechanism of the synthesis of this compound, likely a nucleophilic substitution involving the displacement of a leaving group by a cyanide anion on a substituted benzyl (B1604629) halide, could be modeled. Such a study would involve locating the transition state structure for the reaction and calculating the activation energy barrier. This provides a theoretical estimate of the reaction rate. rsc.org The influence of the solvent on the reaction mechanism and kinetics can also be investigated using implicit or explicit solvent models. chemrxiv.org

Furthermore, the reactivity of the molecule itself can be explored. For instance, the hydrolysis of the nitrile group to form the corresponding carboxylic acid or the reduction to an amine are common transformations. Computational modeling can compare the energy barriers for these different pathways, predicting which reaction is kinetically more favorable under specific conditions (e.g., acidic or basic catalysis). nih.gov These theoretical investigations provide a molecular-level understanding that complements experimental observations and can guide the design of new synthetic routes or the prediction of metabolic pathways. rsc.org

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The presence of a nitrile and an adjacent active methylene (B1212753) group makes 2-(3-chloro-4-methylphenyl)acetonitrile (B6232030) a valuable precursor for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrazoles, Imidazoles, Thiazoles)

Substituted phenylacetonitriles are well-documented starting materials for the synthesis of a range of nitrogen-containing heterocycles. The reactivity of the nitrile and the acidity of the α-protons allow for a variety of cyclization strategies.

Pyridines: The synthesis of highly substituted pyridines can be achieved through condensation reactions. For instance, a common approach involves the reaction of an α,β-unsaturated ketone with a compound containing an active methylene group, like this compound, in the presence of an ammonia (B1221849) source. This method, a variation of the Hantzsch pyridine (B92270) synthesis, allows for the modular construction of the pyridine ring. The specific substitution pattern of this compound would be incorporated into the final pyridine structure, influencing its electronic and steric properties.

Pyrazoles: Pyrazoles can be synthesized via the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.gov Alternatively, substituted acetonitriles can be elaborated into intermediates that undergo cyclization with hydrazine. For example, acylation of the active methylene group of this compound, followed by reaction with hydrazine, would lead to the formation of a pyrazole (B372694) ring bearing the 3-chloro-4-methylphenyl substituent.

Imidazoles: The synthesis of substituted imidazoles can be approached in several ways. nih.gov One common method involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. While not a direct precursor in this classic sense, this compound can be converted to α-amino nitrile derivatives, which are valuable intermediates for imidazole (B134444) synthesis.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. tandfonline.com Phenylacetonitrile (B145931) derivatives can be utilized to generate precursors for this synthesis. For example, conversion of the nitrile group to a thioamide, followed by reaction with an appropriate α-haloketone, would yield a substituted thiazole. Conversely, intermediates derived from this compound could be halogenated at the α-position and subsequently reacted with a thioamide.

Table 1: Representative Synthetic Routes to Nitrogen-Containing Heterocycles from Substituted Phenylacetonitriles

HeterocycleGeneral Reaction SchemePotential Reactants with this compound
Pyridine Phenylacetonitrile derivative + α,β-Unsaturated aldehyde/ketone + Ammonia sourceChalcones, Enones
Pyrazole Phenylacetonitrile derivative → β-Ketonitrile → + HydrazineHydrazine, Phenylhydrazine
Imidazole Phenylacetonitrile derivative → α-Aminoketone → + Aldehyde + AmmoniaFormaldehyde, Benzaldehyde (B42025)
Thiazole Phenylacetonitrile derivative → α-Haloketone derivative + ThioamideThiourea, Thioacetamide

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The versatility of the nitrile and active methylene groups extends to the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles: Substituted phenylacetonitriles can participate in reactions leading to coumarins and other oxygen heterocycles. nih.gov For instance, the Pechmann condensation, which is used to synthesize coumarins, can be adapted to use β-ketonitriles derived from this compound. Reaction with a phenol (B47542) under acidic conditions would lead to the formation of a coumarin (B35378) ring system.

Sulfur-Containing Heterocycles: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, which involves the condensation of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur in the presence of a base. This compound is a suitable nitrile component for this reaction, which would yield a highly substituted 2-aminothiophene.

Integration into Complex Multistep Organic Synthetic Pathways

Beyond its direct use in heterocycle synthesis, this compound can serve as a key intermediate in more elaborate, multi-step synthetic sequences. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone via the Thorpe-Ziegler reaction, providing access to a wide range of functional groups. For example, the synthesis of certain pharmaceuticals or agrochemicals may involve the initial construction of a substituted phenylacetic acid or phenethylamine, for which this compound would be a valuable starting material. nih.gov

Development of Advanced Analytical Standards and Derivatization Agents for Chemical Analysis

The compound this compound is commercially available, indicating its potential use as an analytical standard for the identification and quantification of this compound in various matrices. cymitquimica.commyskinrecipes.com In environmental or metabolic studies, for instance, it could serve as a reference material for chromatographic or spectroscopic methods.

While not a classical derivatization agent itself, the functional groups within this compound allow for its conversion into derivatives that could be used for such purposes. For example, reduction of the nitrile to the corresponding amine would introduce a primary amino group that can be reacted with various reagents to enhance detectability in analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Exploration in the Design of Novel Organic Materials (e.g., optoelectronic, polymeric frameworks, self-assembling systems)

The structural characteristics of this compound suggest its potential utility in the field of materials science. The substituted phenyl ring can be a component of liquid crystals, and the nitrile group can participate in polymerization reactions or act as a coordinating ligand in metal-organic frameworks (MOFs). The presence of the chloro and methyl substituents allows for the fine-tuning of the electronic and steric properties of the resulting materials.

The investigation of substituted phenylacetonitriles in the development of materials with interesting optoelectronic properties is an active area of research. nih.gov The incorporation of the 3-chloro-4-methylphenyl group could influence properties such as fluorescence, charge transport, and self-assembly behavior in organic semiconductors or other functional materials.

Table 2: Potential Applications in Materials Science

Material TypePotential Role of this compoundKey Structural Features
Optoelectronic Materials Precursor to fluorescent dyes or components of organic light-emitting diodes (OLEDs).Substituted aromatic ring, nitrile group.
Polymeric Frameworks Monomer for polymerization reactions.Nitrile group can be polymerized.
Self-Assembling Systems Building block for liquid crystals or organogels.Anisotropic molecular shape, potential for intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-4-methylphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting substituted benzaldehydes with nitrile sources (e.g., KCN or NaCN) under basic conditions (NaOH, K₂CO₃) can yield acetonitrile derivatives. Temperature control (60–80°C) and solvent selection (DMF, THF) significantly impact yield. Purification via column chromatography or recrystallization improves purity. Comparative studies suggest that steric hindrance from the 4-methyl group may require prolonged reaction times .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115–120 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for absolute configuration validation .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved during characterization?

  • Methodological Answer: Contradictions in NMR or IR spectra often arise from impurities or tautomeric forms. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct interference.
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes.
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What role does the 3-chloro-4-methyl substitution play in modulating the compound’s reactivity and biological interactions?

  • Methodological Answer: The chloro group enhances electrophilicity, facilitating nucleophilic attacks, while the methyl group increases steric bulk, potentially reducing reaction rates. In biological systems, this substitution may improve lipophilicity and membrane permeability. Comparative studies with analogs (e.g., 3,4-dichloro or 4-ethoxy derivatives) reveal structure-activity relationships (SAR) critical for drug design .

Q. What advanced techniques are used to study the compound’s interactions with enzymes or receptors?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}, koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding poses relative to active sites.
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes at atomic resolution .

Experimental Design and Data Analysis

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Methodological Answer:

  • Variable Control : Fix solvent, temperature, and catalyst while varying reactant concentrations.
  • In-situ Monitoring : Use UV-Vis or FTIR to track nitrile conversion rates.
  • Rate Law Determination : Apply pseudo-first-order kinetics under excess reagent conditions.
  • Statistical Validation : Use ANOVA to assess reproducibility across triplicate trials .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) improve selectivity.
  • Flow Chemistry : Enhance heat/mass transfer to suppress side reactions.
  • In-line Purification : Integrate scavenger resins or membrane filtration.
  • DoE (Design of Experiments) : Statistically optimize parameters like pH and stoichiometry .

Critical Analysis of Published Data

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Off-Target Screening : Use proteome-wide assays (e.g., CETSA) to identify non-specific interactions.
  • Reproducibility Checks : Collaborate with independent labs for validation .

Methodological Resources

  • Crystallography : SHELX suite for structural refinement .
  • Spectroscopy : PubChem and NIST Chemistry WebBook for reference spectra .
  • SAR Tools : Molinspiration or SwissADME for property prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.